molecular formula C12H16O3 B14715343 2-(4-Methoxyphenyl)ethyl propanoate CAS No. 22532-57-6

2-(4-Methoxyphenyl)ethyl propanoate

Cat. No.: B14715343
CAS No.: 22532-57-6
M. Wt: 208.25 g/mol
InChI Key: AVZBWTUFZLAUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)ethyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure, which includes a methoxyphenyl group attached to an ethyl propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)ethyl propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenol with ethyl propanoate in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethyl propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-methoxyphenol and propanoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Methoxyphenol and propanoic acid.

    Reduction: 2-(4-Methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)ethyl propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components like 4-methoxyphenol, which may exert biological effects. The methoxy group on the phenyl ring can also participate in interactions with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate
  • Butyl 3-(4-methoxyphenyl)propanoate

Uniqueness

2-(4-Methoxyphenyl)ethyl propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its methoxy group enhances its reactivity in substitution reactions, and its ester moiety makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

22532-57-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl propanoate

InChI

InChI=1S/C12H16O3/c1-3-12(13)15-9-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

AVZBWTUFZLAUFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.